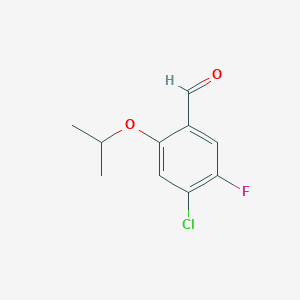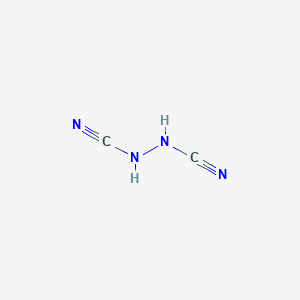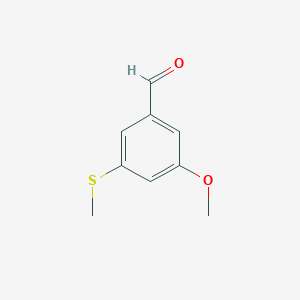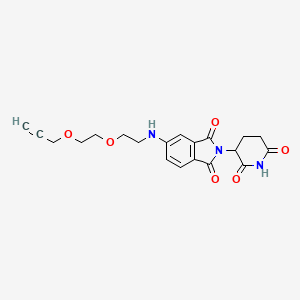
Pomalidomide-5'-PEG2-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5’-PEG2-propargyl is a derivative of pomalidomide, an immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of pomalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The addition of the PEG linker improves the pharmacokinetic properties, making it more suitable for various biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5’-PEG2-propargyl involves several steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group of PEG and subsequent coupling with the amino group of pomalidomide.
Introduction of Propargyl Group:
Industrial Production Methods
The industrial production of Pomalidomide-5’-PEG2-propargyl follows a similar multi-step process but is optimized for large-scale production. This involves continuous flow synthesis, which allows for better control over reaction conditions, higher yields, and improved safety .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: Reduction reactions can occur at the nitro group of the pomalidomide moiety.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5’-PEG2-propargyl, which can be further utilized in biomedical research and drug development .
Scientific Research Applications
Pomalidomide-5’-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of new materials and nanotechnology.
Mechanism of Action
Pomalidomide-5’-PEG2-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Protein Degradation: Targets specific proteins for degradation through the proteasome pathway
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties.
Lenalidomide: Another derivative with enhanced potency and reduced toxicity.
Pomalidomide: The base compound without the PEG linker and propargyl group.
Uniqueness
Pomalidomide-5’-PEG2-propargyl stands out due to its improved solubility and bioavailability, making it more effective in various biomedical applications compared to its analogs .
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O6/c1-2-8-28-10-11-29-9-7-21-13-3-4-14-15(12-13)20(27)23(19(14)26)16-5-6-17(24)22-18(16)25/h1,3-4,12,16,21H,5-11H2,(H,22,24,25) |
InChI Key |
XBGWCKMBBGWVLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


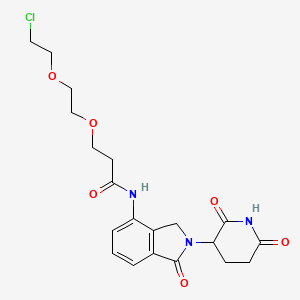

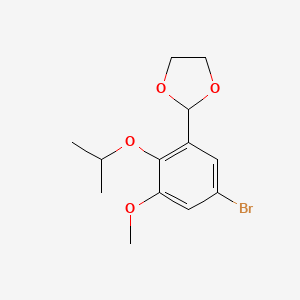

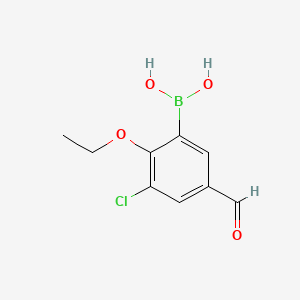
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
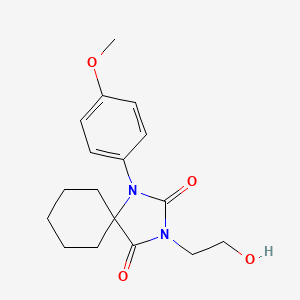
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
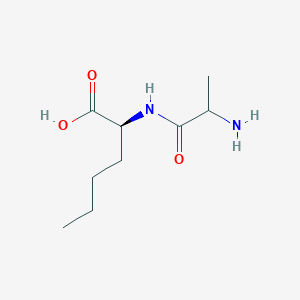
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)

